molecular formula C12H22N2O4S B2861070 N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1396812-38-6

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2861070
CAS No.: 1396812-38-6
M. Wt: 290.38
InChI Key: LKNKUNBYCYJREQ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methylthio group, and a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with oxalyl chloride to form the corresponding oxalamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form the corresponding amine.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide group may produce an amine.

Scientific Research Applications

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups may participate in hydrogen bonding and hydrophobic interactions, respectively, while the tetrahydrofuran ring may enhance the compound’s stability and solubility. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and derivatives with hydroxy, methylthio, and tetrahydrofuran groups. Examples include:

  • N1-(2-hydroxy-2-methylpropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
  • N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-methyl-oxalamide

Uniqueness

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(17,8-19-2)7-14-11(16)10(15)13-6-9-4-3-5-18-9/h9,17H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKUNBYCYJREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1CCCO1)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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